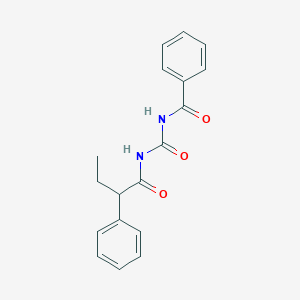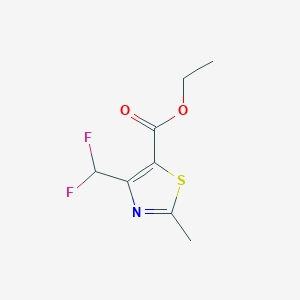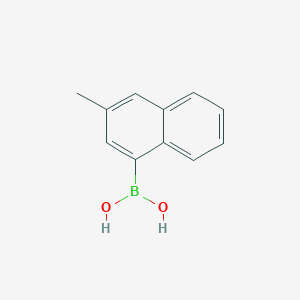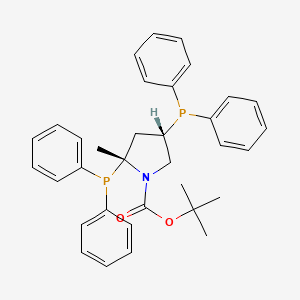
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine is a chiral phosphine ligand used in asymmetric synthesis and catalysis. This compound is known for its ability to facilitate various chemical reactions, making it a valuable tool in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a series of reactions involving the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation.
Introduction of Phosphine Groups: The diphenylphosphino groups are introduced through nucleophilic substitution reactions, where the pyrrolidine ring reacts with diphenylphosphine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides under specific conditions.
Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine involves its ability to coordinate with metal centers, forming stable complexes that facilitate various catalytic reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium . The pathways involved include oxidative addition, reductive elimination, and migratory insertion .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(2S,4S)-(-)-N-BOC-4-diphenylphosphino-2-diphenylphosphino methyl-pyrrolidine is unique due to its dual phosphine groups, which enhance its ability to act as a chiral ligand in asymmetric synthesis. This dual functionality sets it apart from other similar compounds that may only have a single phosphine group or lack the BOC protection .
Propiedades
Fórmula molecular |
C34H37NO2P2 |
|---|---|
Peso molecular |
553.6 g/mol |
Nombre IUPAC |
tert-butyl (2R,4S)-2,4-bis(diphenylphosphanyl)-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H37NO2P2/c1-33(2,3)37-32(36)35-26-31(38(27-17-9-5-10-18-27)28-19-11-6-12-20-28)25-34(35,4)39(29-21-13-7-14-22-29)30-23-15-8-16-24-30/h5-24,31H,25-26H2,1-4H3/t31-,34+/m0/s1 |
Clave InChI |
OWQRFVZWBLIKNN-AFPLUKJUSA-N |
SMILES isomérico |
C[C@]1(C[C@@H](CN1C(=O)OC(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CC1(CC(CN1C(=O)OC(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)
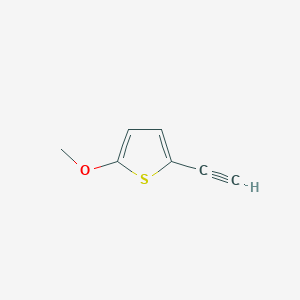

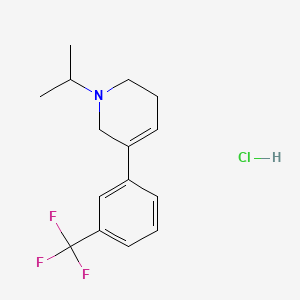
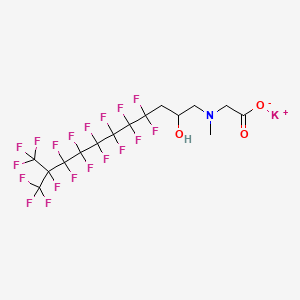
![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)



![Bicyclo[2.2.2]octane-1-carbonyl chloride, 4-fluoro-(9CI)](/img/structure/B13409638.png)

